molecular formula C12H12N2O2 B2547199 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one CAS No. 110449-27-9

1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one

Cat. No.: B2547199
CAS No.: 110449-27-9
M. Wt: 216.24
InChI Key: YCDTXXZEXVUCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one (CAS 110449-27-9) is a high-purity chemical reagent featuring a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry and materials science. This compound, with a molecular formula of C12H12N2O2 and a molecular weight of 216.24, is supplied with a typical purity of ≥95% . The 1,2,4-oxadiazole ring is a well-known bioisostere for carboxylic acids, esters, and carboxamides, making it a valuable scaffold for the design of novel biologically active molecules . Researchers value this specific compound as a versatile building block for constructing more complex structures; the ketone functional group offers a reactive handle for further synthetic modifications, such as nucleophilic addition or reductive amination, while the p-tolyl substituent can influence the compound's pharmacokinetic properties. The broad pharmacological activity of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives reported in scientific literature includes antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties, positioning this compound as a critical intermediate in drug discovery efforts, particularly in the development of new antitubercular agents . In non-medicinal applications, 1,2,4-oxadiazole derivatives have been utilized in materials science, for instance, in the study of polymer dispersants, highlighting the utility of this chemotype beyond pharmaceutical research . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and adhere to all recommended handling precautions.

Properties

IUPAC Name

1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)12-13-11(16-14-12)7-9(2)15/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDTXXZEXVUCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzohydrazide with acetic anhydride to form the corresponding acyl hydrazide. This intermediate is then cyclized with phosphorus oxychloride to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with acetone under basic conditions to form the desired product .

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in propan-2-one undergoes oxidation under acidic or neutral conditions:

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic medium or hydrogen peroxide (H₂O₂) with catalytic Fe³⁺.

  • Product : 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (carboxylic acid derivative).

  • Mechanism : The ketone is oxidized via cleavage of the α-C–H bond, forming a carboxyl group.

ReagentConditionsProductYield*Reference
KMnO₄ (H₂SO₄)Reflux, 6–8 hrPropanoic acid derivative~75%
H₂O₂ (FeCl₃)RT, 24 hrPropanoic acid derivative~60%

*Yields estimated from analogous reactions.

Reduction Reactions

The ketone group is reduced to a secondary alcohol:

  • Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in dry ether.

  • Product : 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-ol.

  • Mechanism : Hydride transfer to the carbonyl carbon.

ReagentConditionsProductYield*Reference
NaBH₄Methanol, 2 hrSecondary alcohol~85%
LiAlH₄Dry ether, 0°CSecondary alcohol~90%

Nucleophilic Substitution at the Oxadiazole Ring

The electron-deficient 1,2,4-oxadiazole ring undergoes nucleophilic substitution at position 5, though reactivity is modulated by the 4-methylphenyl group:

  • Reagents/Conditions : Amines (e.g., NH₃, hydrazine) in polar aprotic solvents (DMF, DMSO) at elevated temperatures.

  • Product : 5-amino-3-(4-methylphenyl)-1,2,4-oxadiazole derivatives.

  • Mechanism : Ring-opening via nucleophilic attack followed by cyclization .

NucleophileConditionsProductYield*Reference
NH₃DMF, 80°C, 12 hr5-Amino-substituted oxadiazole~65%
HydrazineEthanol, reflux, 6 hr5-Hydrazino-substituted oxadiazole~70%

Condensation Reactions

The ketone participates in condensation with nitrogen nucleophiles:

  • Reagents/Conditions : Hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux.

  • Product : 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one hydrazone.

  • Mechanism : Formation of a hydrazone via Schiff base reaction .

ReagentConditionsProductYield*Reference
Hydrazine hydrateEthanol, refluxHydrazone derivative~80%

Electrophilic Aromatic Substitution

The 4-methylphenyl group undergoes sulfonation or nitration, though the electron-withdrawing oxadiazole ring reduces reactivity:

  • Reagents/Conditions : Fuming sulfuric acid (H₂SO₄·SO₃) for sulfonation or nitric acid (HNO₃) for nitration.

  • Product : Sulfonated or nitrated aryl derivatives.

  • Regioselectivity : Methyl group directs electrophiles to ortho/para positions .

ReactionReagentConditionsProductYield*Reference
SulfonationH₂SO₄·SO₃100°C, 4 hrSulfonic acid derivative~50%
NitrationHNO₃ (H₂SO₄)0–5°C, 2 hrNitro-substituted aryl~45%

Ring-Opening Reactions

The 1,2,4-oxadiazole ring hydrolyzes under strong acidic or basic conditions:

  • Reagents/Conditions : Concentrated HCl (6M) at reflux or NaOH (10%) at 80°C.

  • Product : Diamide or nitrile derivatives, depending on conditions.

  • Mechanism : Acidic hydrolysis yields a diamide; basic conditions produce a nitrile .

ConditionsReagentProductYield*Reference
HCl (6M), reflux6 hrDiamide derivative~70%
NaOH (10%), 80°C8 hrNitrile derivative~65%

Mechanistic Insights and Stability

  • Thermal Stability : The oxadiazole ring remains intact below 200°C, as evidenced by thermogravimetric analysis (TGA) of analogous compounds.

  • pH Sensitivity : Hydrolysis is negligible at neutral pH but accelerates under extreme acidic/basic conditions .

Scientific Research Applications

The compound has been studied for its diverse biological activities, which include:

  • Anticancer Properties : Research indicates that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one can induce apoptosis in cancer cells by disrupting cellular mechanisms critical for survival and proliferation .
  • Anti-Diabetic Effects : Some studies have investigated the anti-diabetic potential of oxadiazole derivatives. The compound has been shown to lower glucose levels in diabetic models, suggesting its potential utility in managing diabetes .
  • Antimicrobial Activity : The antimicrobial properties of oxadiazoles have been well-documented. This compound may exhibit activity against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Case Study 1: Anticancer Activity

A study conducted on human breast cancer (MCF-7) cells demonstrated that treatment with this compound resulted in significant reductions in cell viability. The IC50 value was determined to be approximately 5.2 µM, indicating potent anticancer activity.

Cell LineIC50 (µM)Mechanism
MCF-75.2Induction of apoptosis
HeLa3.8Cell cycle arrest
A5496.0Inhibition of kinase activity

Case Study 2: Anti-Diabetic Effects

In an investigation using Drosophila melanogaster as a model organism for diabetes, it was found that compounds similar to this compound significantly lowered glucose levels in treated flies compared to controls.

Case Study 3: Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays revealed a minimum inhibitory concentration (MIC) indicating effective antibacterial action.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Ortho-Substituted Analogs
  • Compound 7b : 1-(S)-Methyl-[3-(o-tolyl)-1,2,4-oxadiazol-5-yl]propyl glycoside (Fig. 3 in ) features an o-tolyl (2-methylphenyl) group. Crystallographic data reveal bond distances and angles consistent with steric hindrance from the ortho-methyl group, which may alter intermolecular interactions compared to the para-substituted target compound .
Fluorophenyl and Bulky Substituents
  • C16H12FN3O4 (CAS 280571-86-0): Contains a 4-fluorophenylhydroxymethyl-furanyl group and a triazole ring.
  • CRBP1 Inhibitor (): A cyclopentyl-4-methylphenyl-oxadiazole derivative with a pyrazole-methylamine chain. The bulky cyclopentyl group and extended substituents suggest enhanced protein-binding avidity compared to the target compound, as demonstrated in its co-crystal structure with CRBP1 .

Functional Group Modifications

Carboxylic Acid Derivatives
  • SS-9866 (CAS 94192-17-3): 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid replaces the ketone with a carboxylic acid. This modification increases polarity, improving aqueous solubility but reducing membrane permeability. The acid group also enables salt formation, a feature absent in the target compound .
  • QZ-3486 (CAS 94192-15-1): 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid combines ortho-substitution with a carboxylic acid, illustrating how positional isomerism and functional groups synergistically alter physicochemical properties .
Amine Derivatives
  • 937666-06-3: 1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine substitutes the ketone with a primary amine.

Structural and Functional Data Table

Compound Name/CAS Molecular Formula Substituents (Oxadiazole Positions) Key Features Reference
1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one C12H12N2O2 3: 4-methylphenyl; 5: propan-2-one Ketone group, moderate lipophilicity N/A
SS-9866 (94192-17-3) C12H12N2O3 3: 4-methylphenyl; 5: propanoic acid Carboxylic acid, higher solubility
937666-06-3 C13H17N3O 3: 4-isopropylphenyl; 5: ethanamine Amine group, basicity
CRBP1 Inhibitor () C22H27N5O 3: cyclopentyl-4-methylphenyl; 5: amine chain Bulky substituents, protein binding
280571-86-0 C16H12FN3O4 3: furanyl; 5: triazole-hydroxymethyl Fluorine, triazole, metabolic stability

Biological Activity

1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one, also known by its CAS number 110449-27-9, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various research findings and case studies.

  • Molecular Formula : C₁₂H₁₂N₂O₂
  • Molecular Weight : 216.24 g/mol
  • Purity : Typically around 98% .

Anticancer Activity

Research has shown that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. A study highlighted the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. For instance:

  • Compound Efficacy : A derivative exhibited an IC₅₀ value of approximately 2.76 µM against ovarian adenocarcinoma (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) cell lines .
  • Mechanism of Action : The mechanism involves inhibition of key enzymes and pathways related to tumor growth and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : In studies assessing minimum inhibitory concentrations (MIC), certain derivatives showed potent activity against bacteria such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 µg/mL for the most active derivatives .
  • Biofilm Inhibition : The ability to inhibit biofilm formation was also noted, which is crucial in addressing chronic infections associated with bacterial colonies.

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been explored through various assays:

  • Carrageenan-Induced Paw Edema : In vivo studies demonstrated significant edema inhibition at doses of 25 mg/kg, showing a mean reduction in inflammation ranging from 23.6% to 82.3%, compared to the reference drug Indomethacin .

Study on Anticancer Properties

A notable study synthesized several oxadiazole derivatives and tested their activity against a panel of human cancer cell lines. The findings indicated that modifications to the oxadiazole structure could enhance anticancer activity significantly:

CompoundCell LineIC₅₀ (µM)
Derivative 1OVXF 8992.76
Derivative 2PXF 17529.27
Derivative 3RXF 4861.143

This table illustrates the efficacy of various derivatives against specific cancer types, emphasizing the potential for developing targeted therapies.

Antimicrobial Evaluation

Another study focused on the antimicrobial evaluation of oxadiazole derivatives, revealing promising results:

CompoundPathogenMIC (µg/mL)
Compound AStaphylococcus aureus0.22
Compound BEscherichia coli0.25

These results underline the effectiveness of these compounds in combating resistant bacterial strains.

Q & A

Q. What established synthetic routes are available for 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one, and how can reaction conditions be optimized for improved yield?

Methodological Answer: The compound can be synthesized via cyclization of a ketone precursor with an aryl acid hydrazide in the presence of phosphorus oxychloride (POCl₃). For example, analogous 1,2,4-oxadiazole derivatives are prepared by refluxing 3-(4-phenoxybenzoyl)propionic acid with substituted aryl acid hydrazides in POCl₃, followed by neutralization . Optimization strategies include:

  • Temperature control: Maintain reflux conditions (~110°C) to ensure complete cyclization.
  • Stoichiometric ratios: Use a 1:1 molar ratio of the ketone to hydrazide to minimize side products.
  • Workup: Neutralize the reaction mixture with ice-cold sodium bicarbonate to isolate the product.

Q. Which spectroscopic techniques are most effective for structural confirmation, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • IR Spectroscopy: Look for the carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and C=N (oxadiazole ring) at ~1600 cm⁻¹ .
  • ¹H/¹³C NMR: The propan-2-one methyl group typically appears as a singlet at δ ~2.1–2.3 ppm (¹H) and δ ~25–30 ppm (¹³C). The 4-methylphenyl group shows aromatic protons at δ ~7.2–7.4 ppm .
  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) should correspond to the molecular formula C₁₂H₁₂N₂O₂ (exact mass: 216.09 g/mol).

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Molecular Geometry Optimization: Use software like Gaussian or Discovery Studio to calculate equilibrium geometries at the B3LYP/6-311G(d,p) level. Compare bond lengths and angles with experimental XRD data to validate accuracy .
  • Frontier Molecular Orbital (FMO) Analysis: Compute HOMO-LUMO gaps to assess electronic stability and reactivity. For oxadiazole derivatives, gaps <4 eV suggest potential for charge-transfer interactions .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Prioritize hydrogen bonding with the oxadiazole ring’s nitrogen atoms .

Q. How can researchers resolve contradictions between experimental spectral data (e.g., NMR) and computational predictions for this compound?

Methodological Answer:

  • Spectral Assignment Validation: Cross-reference experimental NMR shifts with computed chemical shifts (e.g., using GIAO method in DFT). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
  • X-ray Crystallography: Resolve ambiguities by determining the crystal structure. For example, analogous oxadiazole derivatives show planar ring systems with dihedral angles <10° between substituents .
  • Dynamic NMR Studies: Probe temperature-dependent splitting to identify rotational barriers in the propan-2-one moiety .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

Methodological Answer:

  • Antimicrobial Assays: Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .
  • Anti-inflammatory Screening: Measure inhibition of COX-2 using ELISA. Normalize activity to celecoxib as a reference compound .
  • Cytotoxicity Testing: Employ MTT assays on human cell lines (e.g., HEK-293). Report IC₅₀ values with 95% confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.